molecular formula C16H12BrNO4 B3905862 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one

1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one

Cat. No. B3905862
M. Wt: 362.17 g/mol
InChI Key: USQVKHNFEYKEHJ-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one, also known as BMNP, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the family of chalcones, which are organic compounds that possess a wide range of biological activities. BMNP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer development. 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Additionally, 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a signaling pathway that is involved in the regulation of inflammation and cancer development.
Biochemical and physiological effects:
1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has been shown to possess antioxidant activity. Studies have demonstrated that 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one can scavenge free radicals, which are molecules that can cause cellular damage and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one is its ease of synthesis. The multi-step synthesis process is relatively simple and can be carried out in a laboratory setting. Additionally, 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has been found to be relatively stable, making it a suitable candidate for further investigation.
One of the limitations of 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one is its low solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one. One area of interest is the development of new anti-inflammatory drugs based on 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one. Additionally, further investigation is needed to fully understand the mechanism of action of 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one and its potential applications as an anticancer agent. Other potential areas of research include the development of new antioxidants and the investigation of 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one's potential applications in other disease states.

Scientific Research Applications

1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its anti-inflammatory properties. Studies have shown that 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one a potential candidate for the development of new anti-inflammatory drugs.
Another area of research is the potential use of 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one as an anticancer agent. Studies have demonstrated that 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one can induce apoptosis, or programmed cell death, in cancer cells. This makes 1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)-2-propen-1-one a promising candidate for further investigation as a potential cancer treatment.

properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(4-methoxy-3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4/c1-22-16-8-6-11(9-14(16)18(20)21)5-7-15(19)12-3-2-4-13(17)10-12/h2-10H,1H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQVKHNFEYKEHJ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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